molecular formula C10H10N4O B13528322 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one

5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one

Cat. No.: B13528322
M. Wt: 202.21 g/mol
InChI Key: LVVQSAVELHTPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one typically involves the reaction of pyridine derivatives with pyrimidine intermediates. One common method includes the condensation of 2-aminopyridine with pyrimidine-2-carbaldehyde under acidic conditions, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and cyclization, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its potential as an antimicrobial, antiviral, and antitumor agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved often include those related to cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
  • Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Uniqueness

5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. This duality allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-amino-1-(pyrimidin-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C10H10N4O/c11-8-2-3-10(15)14(6-8)7-9-12-4-1-5-13-9/h1-6H,7,11H2

InChI Key

LVVQSAVELHTPFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CN2C=C(C=CC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.